molecular formula C21H20N4O3 B3019602 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole CAS No. 1171706-41-4

5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

Cat. No.: B3019602
CAS No.: 1171706-41-4
M. Wt: 376.416
InChI Key: GVBYZUICPLRYCQ-UHFFFAOYSA-N
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Description

The compound 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted with a pyrazole ring bearing 3,4-dimethoxyphenyl and 3,4-dimethylphenyl groups. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a pharmacologically relevant moiety .

For example, three-component cycloadditions using acetonitrile derivatives and carbonyl precursors are common , while pyrazole integration often involves hydrazine-based cyclization .

Properties

CAS No.

1171706-41-4

Molecular Formula

C21H20N4O3

Molecular Weight

376.416

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C21H20N4O3/c1-12-5-6-15(9-13(12)2)20-23-21(28-25-20)16-11-22-24-19(16)14-7-8-17(26-3)18(10-14)27-4/h5-11H,1-4H3,(H,22,24)

InChI Key

GVBYZUICPLRYCQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC(=C(C=C4)OC)OC)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole is a hybrid molecule that incorporates both pyrazole and oxadiazole moieties. This structural combination has been associated with a variety of biological activities, particularly in the fields of anticancer and antimicrobial research. The oxadiazole ring has been recognized for its potential as a pharmacophore due to its ability to interact with various biological targets.

  • Molecular Formula : C25_{25}H25_{25}N3_3O3_3
  • Molecular Weight : 425.49 g/mol
  • CAS Number : [insert CAS number if available]

Anticancer Activity

Research indicates that compounds containing the oxadiazole scaffold exhibit significant anticancer properties. The This compound has shown promising results in various studies:

  • Mechanism of Action :
    • The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase , HDAC , and topoisomerase II .
    • It also interacts with nucleic acids and proteins that regulate cell cycle progression and apoptosis .
  • In Vitro Studies :
    • Cytotoxicity assays against different cancer cell lines (e.g., HeLa, MCF-7) have demonstrated significant antiproliferative effects, with IC50 values indicating effective concentrations for inhibiting cell growth .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties:

  • Broad-Spectrum Efficacy :
    • Studies have shown that the compound exhibits antibacterial and antifungal activities against various strains, including resistant pathogens .
    • The mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
  • Comparative Analysis :
    • In comparative studies with standard antibiotics, the compound displayed comparable or superior activity against certain bacterial strains .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionModel Systems UsedReference
AnticancerInhibition of enzymes (HDAC, TS)HeLa, MCF-7 cell lines
AntimicrobialDisruption of cell wall synthesisVarious bacterial strains
Anti-inflammatoryModulation of inflammatory cytokinesAnimal models

Case Study: Anticancer Efficacy

A study conducted by K. Subrahmanya Bhat et al. (2004) synthesized several oxadiazole derivatives and tested their efficacy against breast cancer cells (MCF-7). Among them, the derivative similar to our compound showed notable cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutics .

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of oxadiazole derivatives, one compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:

  • Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67.
  • Case Studies : In vitro studies demonstrated a reduction in cell viability by over 50% in certain breast cancer cell lines when treated with this compound at micromolar concentrations.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has shown that it can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Material Science

Fluorescent Materials

The unique structure of this compound allows it to be used as a precursor for synthesizing fluorescent materials. These materials have applications in:

  • Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLED technology, enhancing light emission efficiency.
  • Sensors : Its fluorescence can be harnessed for developing sensors that detect specific ions or molecules in environmental monitoring.

Agricultural Chemistry

Pesticide Development

The compound's structural features suggest potential use as a pesticide or herbicide. Preliminary studies indicate:

  • Fungal Inhibition : It has shown effectiveness against several plant pathogens, making it a candidate for agricultural fungicides.
  • Insecticidal Activity : Field trials are ongoing to evaluate its efficacy against common agricultural pests.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and functional attributes of the target compound with its closest analogs:

Compound Name Substituents (R1, R2) Molecular Weight Key Biological Activity Reference
5-(3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole R1: 3,4-dimethoxyphenyl; R2: 3,4-dimethylphenyl ~406.4* Not reported (predicted) N/A
5-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole R1: 3,4-dimethoxyphenyl; R2: 3,4,5-trimethoxyphenyl 440.4 Anticancer (in silico)
5-(3-Phenyl-1H-pyrazol-5-yl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole R1: phenyl; R2: 3,4,5-trimethoxyphenyl 378.4 Not reported
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole R1: cyclopropyl; R2: CF3-phenyl 335.3 Not reported
2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole R1: 4-bromophenyl; R2: 3,4-dimethoxyphenyl N/A Anti-inflammatory (61.9% activity)

*Estimated based on structural similarity.

Key Observations:
  • Electron-Donating vs.
  • Methoxy vs.

Q & A

Q. What are the optimal synthetic routes for preparing 5-(3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole?

The synthesis typically involves multi-step heterocyclic condensation. For example, pyrazole intermediates are formed via hydrazine hydrate treatment of ethyl 4-hydroxy-4-(aryl)-2-oxobut-3-enoate derivatives, followed by cyclization with appropriate reagents (e.g., POCl₃ for oxadiazole formation). Key steps include:

  • Step 1 : Condensation of diethyl oxalate with ketones (e.g., 1-(3,4-dimethoxyphenyl)ethan-1-one) using sodium hydride in toluene.
  • Step 2 : Conversion to pyrazole carboxylates via hydrazine hydrate.
  • Step 3 : Cyclization with 3,4-dimethylphenyl-substituted amidoximes to form the oxadiazole core. Purification methods include column chromatography and HPLC, with structural confirmation via ¹H NMR and IR spectroscopy .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the compound’s structure?

  • ¹H NMR : Assigns aromatic protons (e.g., 3,4-dimethoxyphenyl groups at δ 3.8–4.0 ppm) and pyrazole/oxadiazole protons (δ 6.5–8.5 ppm).
  • IR Spectroscopy : Confirms functional groups (e.g., C=N stretching at ~1600 cm⁻¹ for oxadiazole).
  • HPLC : Validates purity (>95% by reverse-phase C18 columns, acetonitrile/water mobile phase).
  • Elemental Analysis : Ensures correct C, H, N, O ratios (±0.3% tolerance) .

Q. What are common intermediates in the synthesis of this compound?

Key intermediates include:

  • Ethyl 5-(3,4-dimethoxyphenyl)pyrazole-3-carboxylate (from hydrazine hydrate treatment).
  • 4-Amino-5-(pyrazolyl)-1,2,4-triazole-3-thiol (used in cyclization).
  • 3,4-Dimethylphenyl-substituted amidoximes (for oxadiazole ring closure) .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict biological targets for this compound?

  • Target Selection : Prioritize enzymes with structural homology to known targets (e.g., fungal 14-α-demethylase, PDB ID: 3LD6) .
  • Software : Use AutoDock Vina or Schrödinger Suite with optimized parameters (e.g., grid box centered on the active site, 25 ų size).
  • Validation : Compare docking scores (ΔG) with reference inhibitors (e.g., fluconazole) and validate via MD simulations (100 ns, RMSD <2 Å).
  • Key Interactions : Monitor hydrogen bonds with heme iron and hydrophobic contacts with lanosterol-binding pockets .

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Substituent Variation : Modify methoxy/methyl groups on aryl rings to assess impact on antifungal activity.
  • Bioassays : Test against Candida albicans (MIC values) and correlate with LogP (lipophilicity) and polar surface area (PSA).
  • Data Analysis : Use multivariate regression to identify critical descriptors (e.g., Hammett σ values for electronic effects) .

Q. How can contradictions in biological activity data across studies be resolved?

  • Orthogonal Assays : Combine MIC assays with time-kill curves and biofilm inhibition studies.
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across replicates.
  • Meta-Analysis : Use systematic reviews to account for variability in experimental conditions (e.g., broth microdilution vs. agar diffusion) .

Q. What strategies optimize reaction yields during large-scale synthesis?

  • Catalyst Screening : Test Pd(PPh₃)₄ or CuI for coupling steps (e.g., Suzuki-Miyaura for aryl substitutions).
  • Solvent Effects : Use DMF for polar intermediates or toluene for non-polar cyclizations.
  • Temperature Control : Optimize reflux conditions (e.g., 80°C for hydrazine reactions, 110°C for POCl₃-mediated cyclizations) .

Q. Which in vitro models are suitable for evaluating antifungal activity?

  • Enzyme Inhibition : Measure 14-α-demethylase activity via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme depletion).
  • Cell-Based Assays : Use C. albicans ATCC 90028 in RPMI-1640 medium (48-h incubation, 35°C).
  • Resistance Profiling : Test against azole-resistant strains (e.g., C. glabrata with upregulated ABC transporters) .

Methodological Notes

  • Data Reproducibility : Replicate synthesis ≥3 times, reporting mean yields ± SD.
  • Computational Validation : Cross-validate docking results with free energy perturbation (FEP) calculations.
  • Ethical Compliance : Adhere to OECD Guidelines for chemical safety testing (e.g., Ames test for mutagenicity) .

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